molecular formula C13H9ClO2 B6380733 2-Chloro-5-(4-formylphenyl)phenol, 95% CAS No. 1261919-39-4

2-Chloro-5-(4-formylphenyl)phenol, 95%

Cat. No. B6380733
CAS RN: 1261919-39-4
M. Wt: 232.66 g/mol
InChI Key: PITGYWXDXCEGQR-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-formylphenyl)phenol, 95% (2C5F95) is a synthetic organic compound with a variety of applications in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 244.60 g/mol and a melting point of 91-93°C. 2C5F95 is a widely studied compound due to its unique properties, including its ability to act as an antioxidant and its potential to be used as a precursor for a variety of other compounds.

Scientific Research Applications

2-Chloro-5-(4-formylphenyl)phenol, 95% has a variety of scientific research applications, including being used as an antioxidant, a precursor for other compounds, and a reaction intermediate. As an antioxidant, 2-Chloro-5-(4-formylphenyl)phenol, 95% has been used in the synthesis of polymers, in the preparation of polymeric nanocomposites, and in the production of polyolefin nanocomposites. As a precursor, it has been used in the synthesis of various heterocyclic compounds, such as dibenzofurans, dibenzothiophenes, and 1,3-dihydro-2H-benzo[b]furans. As a reaction intermediate, it has been used in the synthesis of benzothiazoles and benzofurans.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-formylphenyl)phenol, 95% is not fully understood. However, studies have shown that it is a strong antioxidant and can scavenge free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, it has been shown to inhibit the activity of several enzymes, including glutathione S-transferase and lipoxygenase.
Biochemical and Physiological Effects
2-Chloro-5-(4-formylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of several enzymes, including glutathione S-transferase and lipoxygenase. Additionally, it has been shown to scavenge free radicals, thereby preventing oxidative damage to cells and tissues. In vivo studies have shown that it can reduce inflammation and decrease the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-5-(4-formylphenyl)phenol, 95% in laboratory experiments are that it is a relatively inexpensive compound, it is easily synthesized, and it has a variety of applications. Additionally, it has been shown to be a strong antioxidant and to inhibit the activity of several enzymes. The main limitation of using 2-Chloro-5-(4-formylphenyl)phenol, 95% in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

The future directions for 2-Chloro-5-(4-formylphenyl)phenol, 95% research include further investigation into its mechanism of action, the development of new applications, and the evaluation of its potential therapeutic effects. Additionally, further research is needed to explore its potential as an antioxidant, a precursor for other compounds, and a reaction intermediate. Furthermore, further studies are needed to evaluate its potential for use in drug development and its safety for use in humans.

Synthesis Methods

2-Chloro-5-(4-formylphenyl)phenol, 95% can be synthesized from 4-formylphenol and chloroacetic acid in a two-step reaction. First, 4-formylphenol is reacted with chloroacetic acid in a one-to-one molar ratio in the presence of a catalyst to form 2-chloro-5-(4-formylphenyl)phenol. The reaction is carried out at 80°C for two hours and yields a 95% pure product.

properties

IUPAC Name

4-(4-chloro-3-hydroxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-6-5-11(7-13(12)16)10-3-1-9(8-15)2-4-10/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITGYWXDXCEGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685857
Record name 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(4-formylphenyl)phenol

CAS RN

1261919-39-4
Record name 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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